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Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008

Introduction: The Versatility of a Privileged Scaffold

2-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable
and versatile building block in modern organic synthesis. Its unique electronic and structural
features, including the electron-donating methoxy group and the synthetically tractable
carboxylic acid handle, make it an attractive starting material for the construction of complex
molecular architectures. This guide provides detailed application notes and protocols for the
use of 2-methoxyisonicotinic acid in key synthetic transformations, with a focus on its
application in medicinal chemistry and drug discovery. The strategic placement of the methoxy
group at the 2-position influences the reactivity of the pyridine ring, rendering it a privileged
scaffold for the synthesis of a diverse array of bioactive molecules.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount
for successful reaction design and optimization.
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Property Value Source

Molecular Formula C7H7NOs3 [2]

Molecular Weight 153.14 g/mol [2]
2-methoxypyridine-4-carboxylic

IUPAC Name ) ypy Y [2]
acid

CAS Number 105596-63-2 [2]
White to off-white crystalline

Appearance
powder

Melting Point 178-182 °C

N Soluble in many organic
Solubility

solvents

Safety and Handling

2-Methoxyisonicotinic acid is classified as an irritant. It is essential to handle this compound
in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin
and eyes.[2]

Core Application: Amide Bond Formation

The carboxylic acid functionality of 2-methoxyisonicotinic acid provides a direct handle for
the formation of amide bonds, a cornerstone reaction in medicinal chemistry. The resulting 2-
methoxyisonicotinamides are key structural motifs in a variety of biologically active compounds.

Causality in Experimental Choices for Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the
formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is
necessary. Common strategies involve the use of coupling reagents that convert the hydroxyl
group of the carboxylic acid into a better leaving group. The choice of coupling reagent, base,
and solvent is critical for achieving high yields and minimizing side reactions, particularly
racemization when dealing with chiral amines.
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Common Coupling Reagents:

o Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a
highly reactive O-acylisourea intermediate. To suppress side reactions and racemization, an
additive such as 1-hydroxybenzotriazole (HOBLt) or ethyl 2-cyano-2-(hydroxyimino)acetate
(Oxyma) is often included.

e Onium Salts (e.g., HATU, HBTU): These reagents, based on uronium or phosphonium salts,
are highly efficient and lead to rapid amide bond formation with minimal racemization. They
are often the reagents of choice for difficult couplings.

Workflow for Amide Coupling
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Caption: Workflow for Amide Coupling of 2-Methoxyisonicotinic Acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines, including less nucleophilic anilines.

Materials:

2-Methoxyisonicotinic acid

e Amine (e.g., 4-fluoroaniline)

e HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
o DIPEA (N,N-Diisopropylethylamine)

e Anhydrous DMF (N,N-Dimethylformamide)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography
Procedure:

e To a solution of 2-methoxyisonicotinic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1
eq.) and DIPEA (2.0 eq.).

 Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
e Add the amine (1.0 eq.) to the reaction mixture.

 Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-
MS.
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» Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution,
followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by silica gel column chromatography to afford the desired amide.

Advanced Application: Palladium-Catalyzed Cross-
Coupling Reactions

The pyridine ring of 2-methoxyisonicotinic acid can be further functionalized through
palladium-catalyzed cross-coupling reactions. To achieve this, the pyridine ring must first be
halogenated, typically at the 6-position, to provide a suitable handle for reactions like the
Suzuki-Miyaura coupling.

Protocol 2: Synthesis of Methyl 6-chloro-2-
methoxyisonicotinate

This intermediate is a key precursor for subsequent cross-coupling reactions.

Materials:

2-Methoxyisonicotinic acid

Thionyl chloride

Methanol

Phosphorus oxychloride

Triethylamine

Procedure:
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 Esterification: To a suspension of 2-methoxyisonicotinic acid (1.0 eq.) in methanol, add
thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature
and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester.

o Chlorination: Suspend the methyl ester in phosphorus oxychloride. Add triethylamine (1.1
eg.) dropwise at room temperature. Heat the reaction mixture at 100 °C for 4 hours. Carefully
guench the reaction by pouring it onto ice-water. Neutralize with a saturated aqueous
solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are
combined, dried, and concentrated. Purify by column chromatography to yield methyl 6-
chloro-2-methoxyisonicotinate.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon
Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an
organohalide and an organoboron compound, catalyzed by a palladium complex.

Workflow for Suzuki-Miyaura Coupling
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Catalytic Cycle Work-up & Purification
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Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 6-chloro-

2-methoxyisonicotinate

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 6-
position of the pyridine ring.

Materials:

o Methyl 6-chloro-2-methoxyisonicotinate
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 Arylboronic acid (e.g., phenylboronic acid)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
o Potassium carbonate (K2COs)

e 1,4-Dioxane

e Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Procedure:

» To a flask, add methyl 6-chloro-2-methoxyisonicotinate (1.0 eq.), the arylboronic acid (1.2
eg.), and potassium carbonate (2.0 eq.).

e Add a 3:1 mixture of 1,4-dioxane and water.
o Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
e Add the palladium catalyst, Pd(PPhs)a (0.05 eq.), under an inert atmosphere.

» Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

e Cool the reaction to room temperature and dilute with water.
o Extract the product with ethyl acetate (3 x).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

 Purify the crude product by silica gel column chromatography.
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Synthesis of Fused Heterocyclic Systems:
Pyrido[2,3-d]pyrimidines

Derivatives of 2-methoxyisonicotinic acid are valuable precursors for the synthesis of fused
heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are present in numerous
biologically active molecules.

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidine
Derivative

This protocol outlines a potential route starting from a 2-amino-nicotinamide derivative, which
can be synthesized from 2-methoxyisonicotinic acid.

Conceptual Workflow:

2-Methoxyisonicotinic Amidation ~ 2-Methoxy- AT 2-Amino-6-methoxy- Cyclization with Pyrido[2,3-d]pyrimidin-4-one
Acid isonicotinamide isonicotinamide Formamide Derivative

Click to download full resolution via product page
Caption: Synthetic Strategy for Pyrido[2,3-d]pyrimidines.
Procedure (Conceptual):

e Amidation: Convert 2-methoxyisonicotinic acid to the corresponding amide using a
standard amidation protocol (e.g., with ammonia or an ammonium salt and a coupling
agent).

e Amination: Introduce an amino group at the 6-position. This can be challenging and may
require conversion of the 6-position to a leaving group (e.g., a halogen) followed by
nucleophilic aromatic substitution with an amine source.

o Cyclization: React the resulting 2-amino-6-methoxyisonicotinamide with a suitable one-
carbon synthon, such as formamide or triethyl orthoformate, under heating to effect
cyclization to the pyrido[2,3-d]pyrimidine core.
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Conclusion and Future Outlook

2-Methoxyisonicotinic acid is a highly valuable and versatile building block in organic
synthesis. Its utility in the construction of amide bonds and as a platform for further
functionalization via cross-coupling reactions makes it a key intermediate in the synthesis of
complex molecules, particularly in the realm of medicinal chemistry. The protocols outlined in
this guide provide a solid foundation for researchers to explore the rich chemistry of this
compound and to develop novel synthetic routes to new chemical entities with potential
therapeutic applications. The continued exploration of new reactions and applications of 2-
methoxyisonicotinic acid and its derivatives is expected to yield further innovations in drug
discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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